Cas no 6457-48-3 (1-(piperidin-4-yl)ethan-1-ol)

1-(Piperidin-4-yl)ethan-1-ol is a versatile heterocyclic compound featuring a piperidine core substituted with a hydroxyethyl group at the 4-position. This structure imparts valuable properties as a chiral intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and fine chemicals. The presence of both a secondary amine and a hydroxyl group enhances its utility in functionalization reactions, enabling the formation of amides, esters, or other derivatives. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating its use in diverse reaction conditions. The compound’s rigid piperidine scaffold also offers stereochemical control in asymmetric synthesis, making it a practical building block for medicinal chemistry applications.
1-(piperidin-4-yl)ethan-1-ol structure
1-(piperidin-4-yl)ethan-1-ol structure
Product Name:1-(piperidin-4-yl)ethan-1-ol
CAS No:6457-48-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD00120611
CID:512061
PubChem ID:338321
Update Time:2025-11-02

1-(piperidin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(Piperidin-4-yl)ethanol
    • 1-(4-Piperidyl)ethanol
    • 1-(4-Piperidinyl)ethanol
    • 1-Piperidin-4-ylethanol
    • 1-Piperidin-4-ylethanol trifluoroacetate
    • 4-Piperidinemethanol, a-methyl-
    • (+-)-1-(4-Piperidinyl)ethanol
    • 1-(4-piperidinyl)ethanol(SALTDATA: HBr)
    • 1-(piperidin-4-yl)ethan-1-ol
    • 1-Piperidine-4-ylethanol
    • 4-(1-hydroxyethyl)piperidine
    • 4-hydroxyethylpiperidine
    • NSC 360205
    • NSC360205
    • piperidin-4-ylethanol
    • (piperidin-4-yl)ethanol
    • 1-piperidin-4-yl-ethanol
    • 1-Piperidin-4-yl ethanol
    • 4-(a-hydroxyethyl)piperidine
    • 1-(4-piperidyl)-1-ethanol
    • 4-(1'-hydroxyethyl)-piperidine
    • NDJKRLGXVKYIGQ-UHFFFAOYSA-N
    • (+/-)-1-(4-piperidinyl)ethanol
    • STK503338
    • SCHEMBL28280
    • 6457-48-3
    • F8880-7650
    • Z995042164
    • MFCD00120611
    • AC1242
    • ALBB-005306
    • SY033362
    • DTXSID60320478
    • SB45022
    • CS-0213296
    • NSC-360205
    • BS-13121
    • SB41607
    • DA-04045
    • EN300-64865
    • AKOS016344037
    • AKOS000321267
    • MDL: MFCD00120611
    • Inchi: 1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3
    • InChI Key: NDJKRLGXVKYIGQ-UHFFFAOYSA-N
    • SMILES: OC(C)C1CCNCC1

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 79
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Density: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 208.8±13.0 ºC (760 Torr),
  • Flash Point: 84.1±10.5 ºC,
  • Refractive Index: 1.46
  • Solubility: Soluble (245 g/l) (25 º C),
  • PSA: 32.26000
  • LogP: 0.69560

1-(piperidin-4-yl)ethan-1-ol Security Information

  • HazardClass:IRRITANT

1-(piperidin-4-yl)ethan-1-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(piperidin-4-yl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:6457-48-3)1-(piperidin-4-yl)ethan-1-ol
Order Number:A867858
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:08
Price ($):417.0
Email:sales@amadischem.com

Additional information on 1-(piperidin-4-yl)ethan-1-ol

Comprehensive Guide to 1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3): Properties, Applications, and Market Insights

1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3) is a versatile organic compound with a piperidine backbone and a hydroxyl-substituted ethyl group. This structural feature makes it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and specialty chemical applications. The compound's molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol, and it typically appears as a colorless to pale yellow liquid at room temperature.

The growing interest in piperidine derivatives like 1-(Piperidin-4-yl)ethan-1-ol stems from their importance in drug discovery. Recent trends in AI-assisted drug design and computational chemistry have highlighted the potential of such building blocks for developing novel therapeutics. Researchers frequently search for "piperidine-based drug intermediates" and "CAS 6457-48-3 applications," reflecting the compound's relevance in modern medicinal chemistry.

From a chemical properties perspective, 1-(Piperidin-4-yl)ethan-1-ol demonstrates moderate water solubility due to its hydroxyl group, while the piperidine ring contributes to its basic character (pKa ~10.5). These properties make it suitable for various synthetic transformations, particularly in the preparation of pharmaceutical ingredients and bioactive molecules. The compound's stability under normal conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings.

In pharmaceutical applications, 1-(Piperidin-4-yl)ethan-1-ol serves as a precursor for numerous drug candidates. The piperidine moiety is particularly valuable in CNS-targeting medications, with search queries like "piperidine in neurological drugs" gaining traction. Current research explores its potential in developing treatments for neurodegenerative disorders, pain management, and psychiatric conditions, aligning with growing public interest in mental health pharmaceuticals and neurological therapeutics.

The compound's role extends beyond pharmaceuticals into agrochemical research, where it contributes to the development of novel pesticides and herbicides. This application has become increasingly relevant with rising global concerns about sustainable agriculture and crop protection. Manufacturers and researchers often search for "piperidine derivatives in agriculture" and "6457-48-3 synthesis methods," indicating strong market interest in these applications.

Market analysis reveals steady growth in demand for 1-(Piperidin-4-yl)ethan-1-ol, particularly from the Asia-Pacific region where pharmaceutical production is expanding rapidly. Industry reports tracking "specialty chemical market trends" and "pharmaceutical intermediates growth" consistently highlight the importance of such building blocks. The compound's commercial availability from multiple global suppliers ensures stable supply chains for research institutions and manufacturing facilities.

From a synthetic chemistry perspective, 1-(Piperidin-4-yl)ethan-1-ol offers multiple modification sites that enable diverse chemical transformations. The hydroxyl group can undergo typical alcohol reactions (esterification, oxidation, etc.), while the piperidine nitrogen can participate in alkylation or acylation reactions. This versatility explains frequent searches for "6457-48-3 chemical reactions" and "piperidine alcohol derivatives" among synthetic chemists.

Quality control and analytical characterization of 1-(Piperidin-4-yl)ethan-1-ol typically involve techniques like GC-MS, HPLC, and NMR spectroscopy. These methods verify the compound's purity, which is crucial for pharmaceutical applications where stringent "chemical purity standards" apply. Recent advancements in analytical chemistry techniques have improved detection limits and accuracy for such analyses.

Environmental and safety considerations for 1-(Piperidin-4-yl)ethan-1-ol follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. This aligns with growing industry focus on "green chemistry principles" and "laboratory safety best practices," topics that generate significant search volume among professionals.

Future research directions for 1-(Piperidin-4-yl)ethan-1-ol include exploring its potential in catalysis and material science applications. The compound's structural features may enable its use as a ligand in asymmetric synthesis or as a building block for functional materials. These emerging applications correspond with increasing searches for "piperidine in advanced materials" and "heterocyclic compounds in catalysis."

In conclusion, 1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3) represents an important chemical intermediate with wide-ranging applications in pharmaceuticals, agrochemicals, and specialty chemistry. Its structural versatility, commercial availability, and relevance to current research trends ensure its continued importance in scientific and industrial contexts. The compound's alignment with drug discovery innovations and sustainable chemistry initiatives positions it as a valuable tool for addressing contemporary scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6457-48-3)1-(piperidin-4-yl)ethan-1-ol
A867858
Purity:99%
Quantity:5g
Price ($):417.0
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